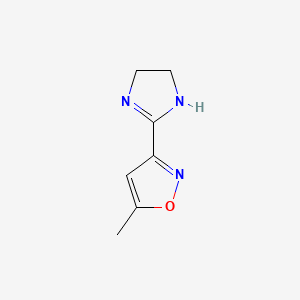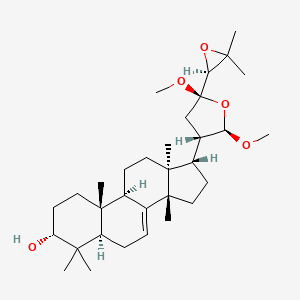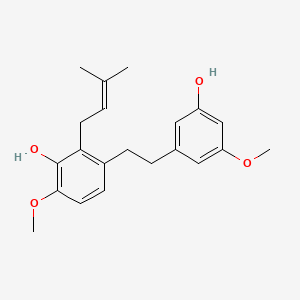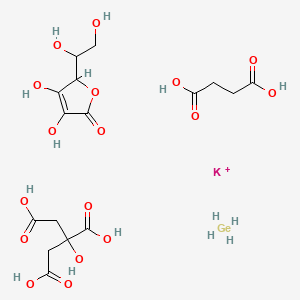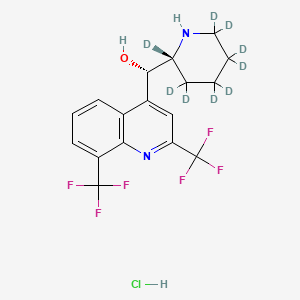
Mefloquine-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mefloquine-d10 Hydrochloride is a deuterated form of Mefloquine Hydrochloride, an antimalarial agent used for the prophylaxis and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mefloquine-d10 Hydrochloride involves the incorporation of deuterium atoms into the Mefloquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification through crystallization, and final conversion to the hydrochloride salt form .
化学反应分析
Types of Reactions
Mefloquine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
科学研究应用
Mefloquine-d10 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in studies to understand the metabolic pathways and interactions of Mefloquine in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to improve the efficacy and safety of antimalarial treatments.
Industry: Utilized in the development of new formulations and drug delivery systems
作用机制
The exact mechanism of action of Mefloquine-d10 Hydrochloride is not fully understood. it is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects . The compound may also interfere with the parasite’s ability to detoxify heme, leading to its accumulation and subsequent parasite death .
相似化合物的比较
Similar Compounds
Quinine: Another antimalarial agent with a similar mechanism of action.
Chloroquine: Used for the treatment and prevention of malaria, but with a different chemical structure.
Artemisinin: A potent antimalarial compound derived from the sweet wormwood plant.
Uniqueness
Mefloquine-d10 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in research applications. The deuterated form allows for more precise studies of the drug’s behavior in biological systems, making it a valuable tool in the development of new antimalarial therapies .
属性
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1/i1D2,2D2,6D2,7D2,12D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWYMRNZNDGBX-NELCMFCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676003 |
Source


|
| Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217653-15-0 |
Source


|
| Record name | (S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


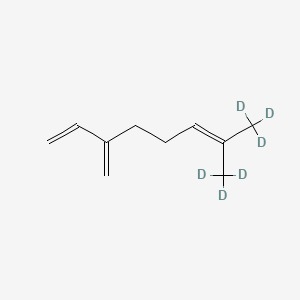
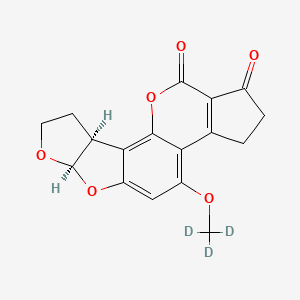
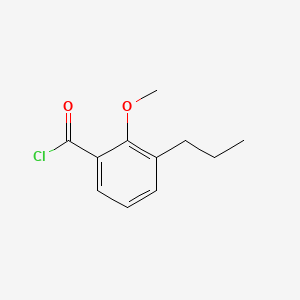
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)
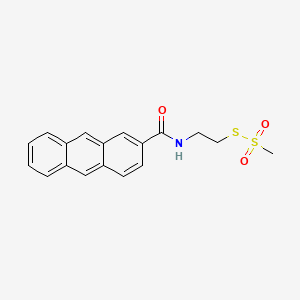
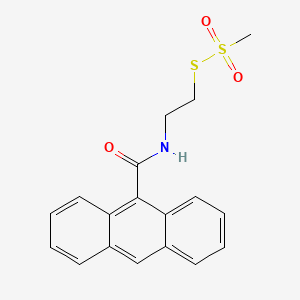
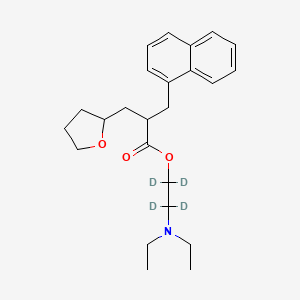
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
